C-3 α,α-Disubstitution Eliminates Enantiomerism and Simplifies Chiral Procurement Relative to (3S)-PCA Methyl Ester
The target compound is achiral at C-3 because the C-3 position bears two identical carbon substituents (methyl and carboxyl), whereas the widely used synthetic intermediate (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid methyl ester is chiral at C-3 and requires enantioselective synthesis to obtain a single enantiomer [1]. Cowley et al. (2010) reported that the (3S)-methyl ester can be prepared with 99% enantiomeric excess (ee) via an organocatalytic route, but this requires expensive chiral catalysts and rigorous stereochemical validation (chiral HPLC or polarimetry) that adds cost and analytical burden [1]. In contrast, the achiral nature of 3,6-dimethyl-Thp-3-carboxylic acid means that procurement is inherently free of enantiomeric purity concerns—a single batch is chemically homogeneous without the risk of the undesired enantiomer contaminating subsequent peptide couplings or biological assays [1][2].
| Evidence Dimension | Chiral purity requirement for research-grade procurement |
|---|---|
| Target Compound Data | Achiral at C-3 (no enantiomers); enantiomeric excess (ee) not applicable; procurement simplified |
| Comparator Or Baseline | (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid methyl ester: ee = 99% achievable via organocatalytic synthesis (Cowley et al., 2010); chiral HPLC or polarimetry required for batch validation |
| Quantified Difference | Target compound eliminates need for enantiomeric purity specification and associated analytical costs; comparator requires ee ≥ 98% specification and chiral analytical method development/validation |
| Conditions | Synthesis and characterization context; analytical method comparison |
Why This Matters
For procurement managers, the achiral nature of this compound eliminates enantiomeric purity as a quality variable, reducing analytical overhead and the risk of batch rejection due to ee non-compliance, which is a practical advantage over chiral PCA derivatives in applications where the C-3 stereocenter is not required.
- [1] Cowley, P.M.; Raynor, C.M.; Stoodley, R.J. Organocatalytic asymmetric syntheses of functionalized tetrahydropyridazines. Tetrahedron: Asymmetry 2010, 21, 2302–2306 (reporting 99% ee for (3S)-methyl ester synthesis and characterization). View Source
- [2] Ciufolini, M.A.; Xi, N. Synthesis, chemistry and conformational properties of piperazic acids. Chem. Soc. Rev. 1998, 27, 437–445 (discussing stereochemical considerations in piperazic acid derivatives). View Source
